molecular formula C12H13NOS B2383409 (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 82955-19-9

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B2383409
CAS No.: 82955-19-9
M. Wt: 219.3
InChI Key: NZBSBCCCGCUASD-DHZHZOJOSA-N
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Description

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[222]octan-3-one is a compound that features a thiophene ring and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of thiophene derivatives with bicyclic amines. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P4S10) or catalysts like palladium complexes .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves

Properties

IUPAC Name

(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBSBCCCGCUASD-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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